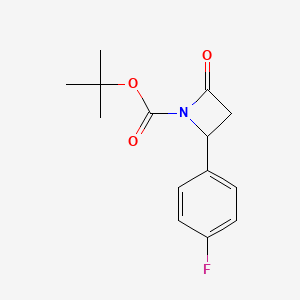

Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

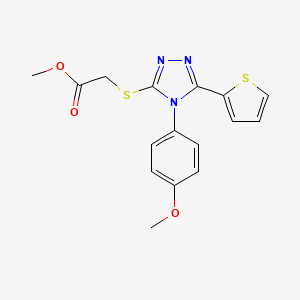

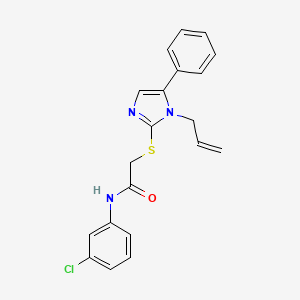

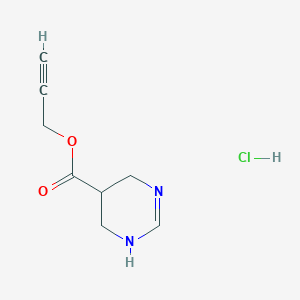

“Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a fluorophenyl group, and a carboxylate group attached to an azetidine ring. The azetidine ring is a four-membered cyclic amine, which is less common and more reactive than the typical six-membered ring structures found in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the azetidine ring, followed by the introduction of the fluorophenyl and tert-butyl groups. The carboxylate group could be introduced through a reaction with tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, with the various functional groups attached. The fluorophenyl group would likely contribute to the compound’s polarity, and the tert-butyl group could add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring and the various functional groups. The azetidine ring is strained and therefore more reactive than larger ring structures. The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s polarity, affecting its solubility in various solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate is involved in the synthesis of various chemical compounds. For example, its derivatives have been synthesized through condensation reactions, characterized by spectroscopic methods, and evaluated for their biological activities. One study details the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by LCMS, NMR, IR, and XRD, indicating its potential for further biological evaluations (Sanjeevarayappa et al., 2015).

Material Science Applications

In the field of material science, derivatives of this compound have contributed to the development of new materials. For instance, the synthesis of polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the compound's role in creating materials with high thermal stability and solubility in polar solvents, useful for producing flexible, tough films (Hsiao et al., 2000).

Enzymatic Activity and Catalysis

Research into the enzymatic activity and catalysis involving this compound derivatives has shown significant promise. Studies on the enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor demonstrate the metabolic pathways and potential therapeutic applications of these compounds (Yoo et al., 2008). Additionally, the rational design of an L-histidine-derived minimal artificial acylase for the kinetic resolution of racemic alcohols highlights the compound's utility in enhancing the selectivity and efficiency of synthetic chemical processes (Ishihara et al., 2004).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-12(16)17)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIGUXUHMAZYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2708433.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)

![N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708439.png)

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)

![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)